molecular formula C12H12BrNO2 B14275611 4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione CAS No. 139572-70-6

4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B14275611
CAS No.: 139572-70-6
M. Wt: 282.13 g/mol
InChI Key: HOWRJUPNTLXTQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is an organic compound belonging to the isoindole family. Isoindoles are heterocyclic compounds characterized by a fused ring system containing nitrogen. The presence of a bromine atom and a butyl group in this compound introduces unique chemical properties, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of 2-butyl-1H-isoindole-1,3(2H)-dione

      Starting Material: 2-butyl-1H-isoindole-1,3(2H)-dione

      Reagent: Bromine (Br₂)

      Solvent: Acetic acid or chloroform

      Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of a hydrogen atom with a bromine atom.

  • Cyclization Reaction

      Starting Material: 4-bromo-2-butyl-benzamide

      Reagent: Phosphorus oxychloride (POCl₃)

      Conditions: Heating under reflux conditions to promote cyclization and formation of the isoindole ring.

Industrial Production Methods

Industrial production of 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione often involves large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

      Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.

  • Oxidation and Reduction

      Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with different oxidation states.

      Reduction: Reduction reactions can modify the isoindole ring or the butyl side chain.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, alkoxides

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Major Products

    Substitution Products: Depending on the nucleophile used, products can include amines, ethers, or thioethers.

    Oxidation Products: Carboxylic acids, ketones, or aldehydes.

    Reduction Products: Alcohols or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

    Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

Biology

    Biological Probes: Utilized in the development of fluorescent probes for imaging and diagnostic purposes.

    Enzyme Inhibition: Studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Pharmaceuticals: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Drug Delivery: Used in the design of drug delivery systems due to its ability to interact with biological membranes.

Industry

    Polymer Chemistry: Employed in the synthesis of polymers with unique electronic properties.

    Material Science: Used in the development of advanced materials with specific optical and electronic characteristics.

Mechanism of Action

The mechanism by which 4-bromo-2-butyl-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine atom and the butyl group can influence the compound’s binding affinity and specificity.

Molecular Targets and Pathways

    Enzymes: May inhibit or activate enzymes involved in metabolic pathways.

    Receptors: Can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-butyl-1H-isoindole-1,3(2H)-dione: Similar structure but with a chlorine atom instead of bromine.

    2-Butyl-1H-isoindole-1,3(2H)-dione: Lacks the halogen substitution, affecting its reactivity and applications.

    4-Bromo-2-methyl-1H-isoindole-1,3(2H)-dione: Contains a methyl group instead of a butyl group, influencing its physical and chemical properties.

Uniqueness

4-Bromo-2-butyl-1H-isoindole-1,3(2H)-dione is unique due to the presence of both a bromine atom and a butyl group, which confer distinct reactivity and potential applications. The combination of these substituents can enhance its utility in various fields, from synthetic chemistry to biological research.

Properties

CAS No.

139572-70-6

Molecular Formula

C12H12BrNO2

Molecular Weight

282.13 g/mol

IUPAC Name

4-bromo-2-butylisoindole-1,3-dione

InChI

InChI=1S/C12H12BrNO2/c1-2-3-7-14-11(15)8-5-4-6-9(13)10(8)12(14)16/h4-6H,2-3,7H2,1H3

InChI Key

HOWRJUPNTLXTQE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(C1=O)C(=CC=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.